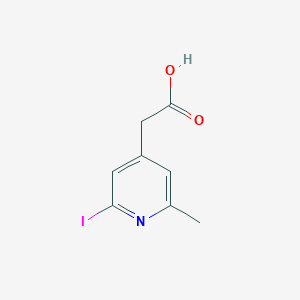
(2-Iodo-6-methylpyridin-4-YL)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Iodo-6-methylpyridin-4-YL)acetic acid is an organic compound with the molecular formula C8H8INO2 and a molecular weight of 277.06 g/mol . This compound is characterized by the presence of an iodine atom, a methyl group, and a pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Iodo-6-methylpyridin-4-YL)acetic acid typically involves the iodination of 6-methylpyridin-4-ylacetic acid. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom into the pyridine ring . The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane, and the temperature is maintained at a moderate level to ensure the selective iodination of the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
(2-Iodo-6-methylpyridin-4-YL)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The pyridine ring can be reduced to a piperidine ring using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Major Products Formed
Substitution: Formation of (2-Amino-6-methylpyridin-4-YL)acetic acid or (2-Thio-6-methylpyridin-4-YL)acetic acid.
Oxidation: Formation of (2-Iodo-6-carboxypyridin-4-YL)acetic acid.
Reduction: Formation of (2-Iodo-6-methylpiperidin-4-YL)acetic acid.
科学的研究の応用
(2-Iodo-6-methylpyridin-4-YL)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials
作用機序
The mechanism of action of (2-Iodo-6-methylpyridin-4-YL)acetic acid is primarily related to its ability to participate in various chemical reactions due to the presence of reactive functional groups. The iodine atom and the carboxylic acid group enable the compound to interact with different molecular targets, facilitating the formation of new chemical bonds and the modification of existing structures .
類似化合物との比較
Similar Compounds
(6-Iodo-4-methylpyridin-2-YL)acetic acid: Similar structure with the iodine atom at a different position on the pyridine ring.
(2-Iodo-4-methylpyridin-6-YL)acetic acid: Another isomer with the iodine and methyl groups swapped positions.
Uniqueness
(2-Iodo-6-methylpyridin-4-YL)acetic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its isomers. This uniqueness makes it a valuable compound for targeted synthesis and specialized applications in various fields .
特性
分子式 |
C8H8INO2 |
|---|---|
分子量 |
277.06 g/mol |
IUPAC名 |
2-(2-iodo-6-methylpyridin-4-yl)acetic acid |
InChI |
InChI=1S/C8H8INO2/c1-5-2-6(4-8(11)12)3-7(9)10-5/h2-3H,4H2,1H3,(H,11,12) |
InChIキー |
BUNWNHLLYVZARM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=N1)I)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















